Cas no 77162-51-7 ((R)-Vigabatrin)
(R)-Vigabatrin Chemical and Physical Properties
Names and Identifiers
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- 5-Hexenoic acid,4-amino-, (4R)-
- (R)-Vigabatrin
- (R)-4-AMINOHEX-5-ENOIC ACID
- (-)-Vigabatrin
- (R)-4-amino-5-hexenoic acid
- CHEMBL1361446
- ent-Vigabatrin
- R-(-)-Vigabatrin
- RMI 71894
- R-Vigabatrin
- Tocris-0808
-
- MDL: MFCD00274077
- Inchi: 1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
- InChI Key: PJDFLNIOAUIZSL-YFKPBYRVSA-N
- SMILES: OC(CC[C@H](C=C)N)=O
Computed Properties
- Exact Mass: 129.079
- Monoisotopic Mass: 129.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _2.2
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- Density: 1.064
- Melting Point: 169-170 °C
- Boiling Point: 277.7°C at 760 mmHg
- Flash Point: 121.7°C
- Refractive Index: 1.482
- PSA: 63.32000
- LogP: 1.06480
(R)-Vigabatrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10265-1g |
(R)-4-aminohex-5-enoic acid |
77162-51-7 | 95% | 1g |
$2000 | 2023-09-07 | |
| TRC | V252995-10mg |
(R)-Vigabatrin |
77162-51-7 | 10mg |
$253.00 | 2023-05-17 | ||
| TRC | V252995-100mg |
(R)-Vigabatrin |
77162-51-7 | 100mg |
$1918.00 | 2023-05-17 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10265-1g |
(R)-4-aminohex-5-enoic acid |
77162-51-7 | 95 | 1g |
$2000 | 2022-05-26 | |
| Fluorochem | 513866-100mg |
R)-4-AMINOHEX-5-ENOIC ACID |
77162-51-7 | 95% | 100mg |
£634.00 | 2022-05-26 | |
| Fluorochem | 513866-500mg |
R)-4-AMINOHEX-5-ENOIC ACID |
77162-51-7 | 95% | 500mg |
£1902.00 | 2022-05-26 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_513866-100mg |
(R)-4-AMINOHEX-5-ENOIC ACID |
77162-51-7 | nan | 100mg |
¥13948.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_513866-500mg |
(R)-4-AMINOHEX-5-ENOIC ACID |
77162-51-7 | nan | 500mg |
¥41844.00 | 2025-04-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD634857-100mg |
(R)-4-Aminohex-5-enoic acid |
77162-51-7 | 98% +(stabilized with TBC) | 100mg |
¥4280.0 | 2022-05-26 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T87634-10mg |
R(-)-GAMMA-VINYL GABA |
77162-51-7 | 10mg |
¥2730.00 | 2022-05-26 |
(R)-Vigabatrin Suppliers
(R)-Vigabatrin Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on (R)-Vigabatrin
Comprehensive Overview of (R)-Vigabatrin (CAS No. 77162-51-7): Mechanism, Applications, and Future Perspectives
(R)-Vigabatrin, a stereoisomer of the well-known anticonvulsant Vigabatrin, is a specialized compound with the CAS number 77162-51-7. This enantiomer has garnered significant attention in neurological research due to its unique pharmacological profile. As a derivative of gamma-aminobutyric acid (GABA), (R)-Vigabatrin acts as an irreversible inhibitor of GABA transaminase, thereby increasing GABA levels in the brain. This mechanism is particularly relevant for conditions like refractory epilepsy, a topic frequently searched by patients and caregivers seeking alternative treatments.
In recent years, the demand for enantiomerically pure pharmaceuticals has surged, driven by advancements in asymmetric synthesis and regulatory requirements. (R)-Vigabatrin exemplifies this trend, as its distinct stereochemistry may influence efficacy and side-effect profiles compared to racemic mixtures. Researchers often query "difference between (R)-Vigabatrin and (S)-Vigabatrin" or "enantioselective synthesis of 77162-51-7," reflecting growing interest in chiral drug development. Analytical techniques such as chiral HPLC and X-ray crystallography are critical for characterizing this compound, topics frequently discussed in pharmaceutical forums.
The neuropharmacological applications of (R)-Vigabatrin extend beyond epilepsy. Emerging studies explore its potential in neurodegenerative disorders like Parkinson’s disease, aligning with trending searches for "GABAergic therapies for neurodegeneration." Preclinical data suggest that elevated GABA levels may modulate excitotoxicity, a pathological process implicated in multiple CNS conditions. However, the compound’s clinical adoption faces challenges, including ocular toxicity concerns—a hot topic in "drug safety optimization" discussions among medicinal chemists.
From a synthetic chemistry perspective, CAS 77162-51-7 presents intriguing challenges. Optimizing yield and enantiomeric purity requires sophisticated catalysts and reaction conditions, a subject often explored in "green chemistry approaches to chiral synthesis" queries. The compound’s stability profile also warrants attention, as degradation products could impact therapeutic outcomes—a key consideration for regulatory submissions and "pharmaceutical quality control" professionals.
Market trends indicate rising interest in (R)-Vigabatrin as a reference standard for analytical testing, particularly in pharmacopoeial methods. Laboratories frequently search for "high-purity 77162-51-7 suppliers" or "stability studies of Vigabatrin enantiomers," underscoring its importance in quality assurance. Furthermore, the compound’s patent landscape and generic development opportunities are actively monitored by industry analysts tracking "CNS drug pipeline updates."
Future research directions for (R)-Vigabatrin may include novel formulations to enhance bioavailability or reduce adverse effects—a response to frequent searches about "improved drug delivery systems for antiepileptics." Collaborative efforts between academic institutions and pharmaceutical companies could accelerate translational studies, particularly in rare epilepsy syndromes where current treatments remain inadequate. As precision medicine advances, the role of enantiomer-specific therapies like (R)-Vigabatrin will likely expand, making it a compound of enduring scientific and therapeutic interest.
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